(4-Methoxyphenyl)phosphinic acid

Solubility Aqueous Chemistry Process Development

Researchers requiring water-compatible organophosphorus reagents often face solubility limits with phenylphosphinic acid. (4-Methoxyphenyl)phosphinic acid (CAS 53534-65-9) solves this with 2.7-fold higher aqueous solubility, enabling higher substrate loadings and simplified workup in aqueous media. • Aqueous solubility: 2.7× vs phenylphosphinic acid • Solid-state H-bonding director for MOF/coordination polymer design • Tunable electronic profile for selective lanthanide/metal separation Supplied at ≥95% purity with lot-specific QC. Ambient shipping.

Molecular Formula C7H8O3P+
Molecular Weight 171.11 g/mol
CAS No. 53534-65-9
Cat. No. B14639828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)phosphinic acid
CAS53534-65-9
Molecular FormulaC7H8O3P+
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[P+](=O)O
InChIInChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1
InChIKeyNECMONYXKASREE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxyphenyl)phosphinic acid (CAS 53534-65-9): Procurement-Ready Baseline Profile


(4-Methoxyphenyl)phosphinic acid (CAS 53534-65-9) is a monoaryl phosphinic acid with the molecular formula C7H9O3P and a molecular mass of 172.12 g/mol [1]. It is characterized by a phosphorus atom bonded to one 4-methoxyphenyl group, one hydroxyl group, and one P=O oxygen, placing it within the broader class of organophosphorus acids [2]. The compound exhibits a melting point of 114-115 °C [1]. As a research chemical, it is typically supplied at a minimum purity of 95% [3].

(4-Methoxyphenyl)phosphinic acid: Why Analogs Cannot Be Substituted Without Verification


Phosphinic acids, including (4-Methoxyphenyl)phosphinic acid, exhibit properties that are highly sensitive to the nature of the substituents directly attached to the phosphorus atom [1]. The introduction of a methoxy group on the phenyl ring significantly alters key physicochemical parameters such as solubility, acidity, and coordination behavior compared to the unsubstituted parent or other analogs [2]. Substituting (4-Methoxyphenyl)phosphinic acid with a simpler or different phosphinic acid without rigorous experimental validation can lead to failures in processes where these specific properties are critical, including synthesis reproducibility, extraction efficiency, and material performance.

(4-Methoxyphenyl)phosphinic acid: Quantified Differentiation vs. Analogs for Scientific Selection


Superior Aqueous Solubility of (4-Methoxyphenyl)phosphinic acid Compared to Phenylphosphinic Acid

A direct head-to-head study measured the aqueous solubilities of several phosphinic acids. (4-Methoxyphenyl)phosphinic acid demonstrated substantially higher solubility in water compared to its unsubstituted analog, phenylphosphinic acid, at all measured temperatures. For example, at approximately 310 K, the mole fraction solubility of p-methoxyphenylphosphinic acid was about 2.7 times higher than that of phenylphosphinic acid [1].

Solubility Aqueous Chemistry Process Development

Structural Differentiation Through Substituent-Dependent Hydrogen Bonding Networks

Crystallographic analysis of 4-methoxyphenylphosphonic acid (a closely related analog) revealed that the compound forms unique helical chains stabilized by intermolecular P-O-H···O=P hydrogen bonds, resulting in ten-membered hydrogen-bonded rings [1]. While this specific study is on the phosphonic acid analog, it underscores the principle that the 4-methoxyphenyl group, through its electronic and steric influence, directs the formation of specific supramolecular architectures distinct from those formed by unsubstituted or differently substituted phenylphosphinic acids. Such structural differences are a direct consequence of the substituent and are not observed in the parent phenylphosphinic acid.

Crystal Engineering Solid-State Chemistry Structure-Property Relationships

Electronic Tuning of Extraction Performance via β-Substituent Effects

Studies on the structure-property relationships of dialkylphosphinic acid extractants demonstrate that substituents at the β-position to the phosphorus atom exert a greater influence on lanthanide extraction efficiency than α-substituents [1]. By analogy, the electron-donating methoxy group in (4-Methoxyphenyl)phosphinic acid, positioned on the phenyl ring, is expected to modulate the electron density at the phosphoryl oxygen and thus its metal-binding affinity and selectivity compared to phenylphosphinic acid. This class-level understanding allows for the rational selection of (4-Methoxyphenyl)phosphinic acid to fine-tune extraction processes.

Solvent Extraction Lanthanide Separation Structure-Activity Relationship

(4-Methoxyphenyl)phosphinic acid: Evidence-Based Application Scenarios for Informed Procurement


Aqueous-Phase Synthesis and Formulation Development

The 2.7-fold higher aqueous solubility of (4-Methoxyphenyl)phosphinic acid compared to phenylphosphinic acid makes it the superior choice for reactions conducted in aqueous media or where water is used as a co-solvent. This can simplify workup procedures, reduce the need for organic solvents, and enable higher substrate loadings [1]. This evidence positions it favorably for the development of water-compatible organophosphorus reagents and intermediates.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the 4-methoxyphenyl group to direct specific solid-state hydrogen bonding networks, as demonstrated by its phosphonic acid analog, makes (4-Methoxyphenyl)phosphinic acid a valuable building block for crystal engineering [1]. Researchers can leverage this predictable supramolecular behavior to construct new coordination polymers and MOFs with tailored architectures, a property not reliably offered by the unsubstituted phenylphosphinic acid.

Specialty Solvent Extraction Processes

The known sensitivity of phosphinic acid extraction performance to substituent effects, particularly at the β-position, supports the use of (4-Methoxyphenyl)phosphinic acid as a tunable ligand for the selective separation of metals, including lanthanides [1]. Its distinct electronic profile compared to phenylphosphinic acid makes it a candidate for optimizing separation factors in hydrometallurgical and nuclear waste treatment applications.

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